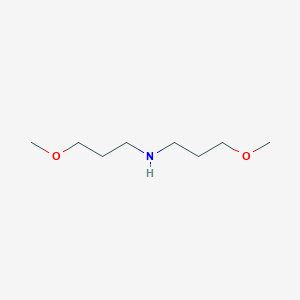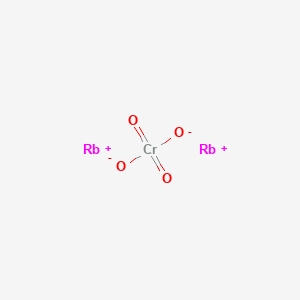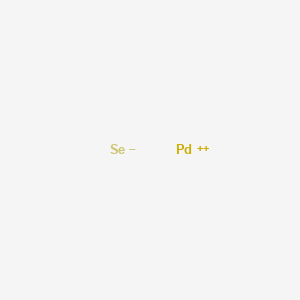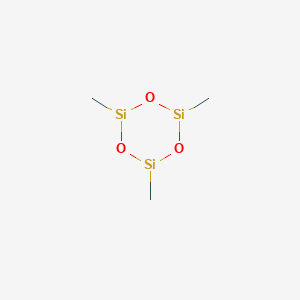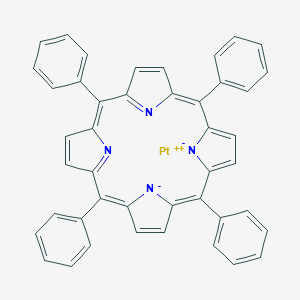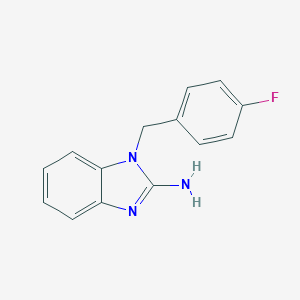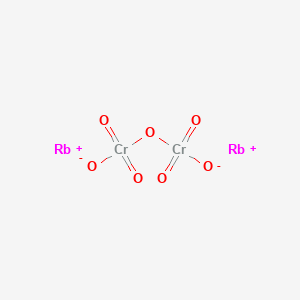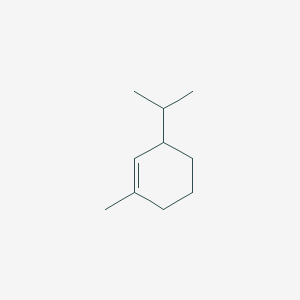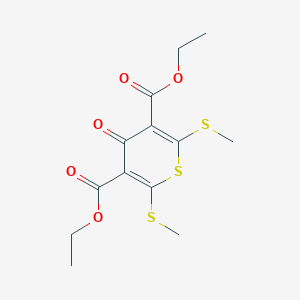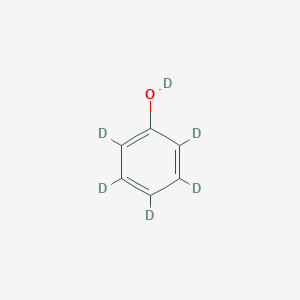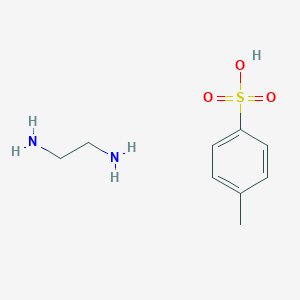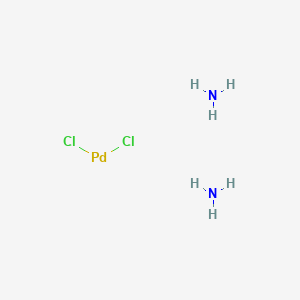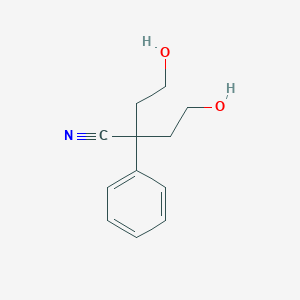
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile, also known as HEPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HEPB is a nitrile derivative of phenylbutyric acid and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and by inducing cell cycle arrest and apoptosis in cancer cells. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Effets Biochimiques Et Physiologiques
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has also been shown to reduce the expression of genes involved in inflammation, such as COX-2 and iNOS. In addition, 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been found to induce cell cycle arrest and apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has also been shown to be non-toxic and well-tolerated in animal studies. However, there are also some limitations to the use of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile in lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. In addition, the mechanism of action of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for the study of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile. One area of research is the investigation of its potential applications in the treatment of inflammatory and neurodegenerative diseases. Another area of research is the development of new synthetic methods for 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile that are more efficient and cost-effective. In addition, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile and to investigate its pharmacokinetics and pharmacodynamics. Overall, 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is a promising compound that has the potential to make significant contributions to the field of scientific research.
Méthodes De Synthèse
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is synthesized through a multi-step process that involves the reaction of 2-phenylbutyronitrile with ethylene oxide, followed by hydrolysis and acidification. The final product is obtained through recrystallization. The synthesis of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of genes involved in inflammation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been found to protect neurons from oxidative stress-induced damage.
Propriétés
Numéro CAS |
10469-27-9 |
|---|---|
Nom du produit |
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile |
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
4-hydroxy-2-(2-hydroxyethyl)-2-phenylbutanenitrile |
InChI |
InChI=1S/C12H15NO2/c13-10-12(6-8-14,7-9-15)11-4-2-1-3-5-11/h1-5,14-15H,6-9H2 |
Clé InChI |
UOZFONUAKNTHHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCO)(CCO)C#N |
SMILES canonique |
C1=CC=C(C=C1)C(CCO)(CCO)C#N |
Autres numéros CAS |
10469-27-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



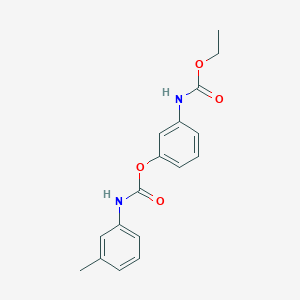
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
